molecular formula C9H11NO2S B042496 N-benzylethenesulfonamide CAS No. 75454-03-4

N-benzylethenesulfonamide

Cat. No.: B042496
CAS No.: 75454-03-4
M. Wt: 197.26 g/mol
InChI Key: GCEYCKWJLKOCGM-UHFFFAOYSA-N
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Description

N-Benzylethenesulfonamide is an organic compound with the molecular formula C9H11NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylethenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with ethenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve benzylamine in an appropriate solvent such as dichloromethane.
  • Add ethenesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-Benzylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-Benzylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase IX.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

N-Benzylethenesulfonamide can be compared with other sulfonamide derivatives such as:

  • N-Butylbenzenesulfonamide
  • N-Methylbenzenesulfonamide
  • N-Phenylbenzenesulfonamide

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with particular molecular targets effectively. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • N-Butylbenzenesulfonamide: Used as a plasticizer and in the production of polymers.
  • N-Methylbenzenesulfonamide: Known for its use in organic synthesis.
  • N-Phenylbenzenesulfonamide: Investigated for its potential as an anticancer agent.

This comprehensive overview highlights the significance of N-Benzylethenesulfonamide in various scientific and industrial applications. Its unique properties and versatile reactivity make it a compound of considerable interest in ongoing research and development.

Properties

IUPAC Name

N-benzylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEYCKWJLKOCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299074
Record name N-(Phenylmethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75454-03-4
Record name N-(Phenylmethyl)ethenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75454-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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